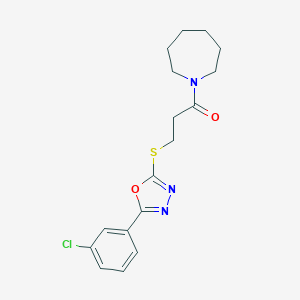![molecular formula C17H14N2O2S2 B285590 N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B285590.png)
N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide, also known as BTA-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of thioamide derivatives and has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. In
作用机制
The exact mechanism of action of N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the serum of animals with inflammatory diseases. It has also been shown to reduce the levels of oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
未来方向
There are several future directions for research on N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide. One area of research is the development of new anti-inflammatory drugs based on the structure of this compound. Another area of research is the development of new anti-cancer drugs that target specific signaling pathways activated by this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
合成方法
The synthesis of N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide involves the reaction of 2-aminobenzenethiol with 2-chloroacetyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 4-aminoacetophenone. The final product is obtained by purification through recrystallization. The synthesis of this compound has been reported in several scientific publications, and the purity of the compound has been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is its anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and asthma.
In addition to its anti-inflammatory activity, this compound has also been studied for its anti-cancer properties. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This makes it a potential candidate for the development of new anti-cancer drugs.
This compound has also been studied for its neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease.
属性
分子式 |
C17H14N2O2S2 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
N-[4-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl]acetamide |
InChI |
InChI=1S/C17H14N2O2S2/c1-11(20)18-13-8-6-12(7-9-13)15(21)10-22-17-19-14-4-2-3-5-16(14)23-17/h2-9H,10H2,1H3,(H,18,20) |
InChI 键 |
JZNZTHJPNWCZQI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3S2 |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285507.png)
![N-(2,5-Diethoxy-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B285510.png)
![N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B285511.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285512.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B285515.png)
![2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B285518.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B285519.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285520.png)

![7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285523.png)
![4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285526.png)
![1-Cyclohexyl-4-{1-methyl-2-[(4-methylphenyl)sulfonyl]ethyl}piperazine](/img/structure/B285527.png)

![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285531.png)
